molecular formula C9H7NO2S B1343840 2-(1,3-Benzothiazol-6-yl)acetic acid CAS No. 98589-45-8

2-(1,3-Benzothiazol-6-yl)acetic acid

Cat. No.: B1343840
CAS No.: 98589-45-8
M. Wt: 193.22 g/mol
InChI Key: OAYOVBXHLNEPOD-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-6-yl)acetic acid is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-6-yl)acetic acid typically involves the cyclization of 2-aminobenzenethiol with acetic acid derivatives. One common method is the condensation of 2-aminobenzenethiol with acetic anhydride, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out under acidic conditions and requires heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzothiazol-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

2-(1,3-Benzothiazol-6-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stability and reactivity

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-6-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)acetic acid
  • 2-(1,3-Benzothiazol-4-yl)acetic acid
  • 2-(1,3-Benzothiazol-5-yl)acetic acid

Comparison: 2-(1,3-Benzothiazol-6-yl)acetic acid is unique due to the position of the acetic acid group on the benzothiazole ring. This positional difference can significantly affect the compound’s reactivity, biological activity, and physical properties. For instance, the 6-position substitution may enhance its ability to interact with specific biological targets or improve its solubility in certain solvents compared to other positional isomers .

Properties

IUPAC Name

2-(1,3-benzothiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)4-6-1-2-7-8(3-6)13-5-10-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYOVBXHLNEPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621909
Record name (1,3-Benzothiazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98589-45-8
Record name 6-Benzothiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98589-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Benzothiazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-benzothiazol-6-yl)acetic acid
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